3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one
Description
This compound belongs to the indol-2-one family, characterized by a bicyclic structure with a hydroxyl group at the 3-position and a substituted ethyl-oxo side chain.
Properties
CAS No. |
695214-00-7 |
|---|---|
Molecular Formula |
C17H13N5O3 |
Molecular Weight |
335.32 g/mol |
IUPAC Name |
3-hydroxy-3-[2-oxo-2-[4-(tetrazol-1-yl)phenyl]ethyl]-1H-indol-2-one |
InChI |
InChI=1S/C17H13N5O3/c23-15(11-5-7-12(8-6-11)22-10-18-20-21-22)9-17(25)13-3-1-2-4-14(13)19-16(17)24/h1-8,10,25H,9H2,(H,19,24) |
InChI Key |
ZDYULAAQKNTMGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)N4C=NN=N4)O |
solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Ethyl-Oxo Side Chain
The target compound’s tetrazolylphenyl group distinguishes it from analogs with other aromatic or heteroaromatic substituents:
*Estimated based on structural similarity.
Key Observations :
Core Structural Modifications
Indol-2-one Derivatives with Fused Heterocycles
Comparison with Target Compound :
Functional Group Replacements
- 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one (): Replaces the ethyl-oxo chain with an imidazolone ring, introducing additional hydrogen-bonding sites (NH and carbonyl groups). Potential for broader biological interactions (e.g., kinase inhibition) .
- 1-Allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one (): Dichlorophenylimino group introduces halogen bonds, enhancing binding affinity in hydrophobic pockets .
Key Insight :
The target compound’s tetrazole balances hydrogen-bonding capacity and metabolic resistance, avoiding the steric bulk of fused rings or halogens.
Pharmacological and Physicochemical Properties
Antimicrobial Activity ()
Solubility and Bioavailability
- Tetrazolyl group : Improves solubility in polar solvents compared to purely aromatic substituents (e.g., methylphenyl).
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